molecular formula C15H17NO2S B389881 N-(4-isopropylphenyl)benzenesulfonamide CAS No. 116752-56-8

N-(4-isopropylphenyl)benzenesulfonamide

Cat. No. B389881
CAS RN: 116752-56-8
M. Wt: 275.4g/mol
InChI Key: WWWNVDFXVOPVMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “N-(4-isopropylphenyl)benzenesulfonamide”, has been described in several studies . These studies involve the use of various techniques and reagents, including metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the benzenesulfonamide core, with an isopropyl group attached to the phenyl ring .

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis and Biological Evaluation : N-(4-isopropylphenyl)benzenesulfonamide derivatives have been studied for their chemical reactivity and potential in synthesizing novel compounds with varied structural features. These studies involve detailed synthetic routes, exploring the reactivity of these derivatives with various nucleophiles, and leading to the creation of innovative sulfonamide derivatives. Some synthesized compounds, particularly chlorinated ones, have shown significant in vitro antitumor activity, demonstrating the potential of these derivatives in medicinal applications (Fahim & Shalaby, 2019).

  • Molecular Structure and Stability : The molecular structures of specific benzenesulfonamide derivatives are characterized by extensive intra- and intermolecular hydrogen bonds, forming polymeric chains and contributing to their stability. These structural insights are crucial for understanding the potential medicinal applications of these compounds (Siddiqui et al., 2008).

Biological Activities and Applications

  • Antiproliferative Activity : Certain this compound derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Some compounds have demonstrated significant activity, suggesting the potential of these derivatives in developing new anticancer agents (Motavallizadeh et al., 2014).

  • Enzyme Inhibition and Antimicrobial Activities : Various benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on enzymes like carbonic anhydrases and α-glucosidase, as well as for their antibacterial properties. These studies suggest the therapeutic potential of these compounds in treating diseases related to enzyme malfunction or bacterial infections (Gul et al., 2016; Abbasi et al., 2016).

Material Applications and Chemical Properties

  • Solid-Phase Synthesis Applications : The application of benzenesulfonamide derivatives in solid-phase synthesis has been explored, particularly in generating diverse privileged scaffolds and facilitating various chemical transformations. This underlines the versatility of these compounds in synthetic chemistry (Fülöpová & Soural, 2015).

  • Solubility and Thermodynamic Properties : The solubility and thermodynamic dissolution properties of benzenesulfonamide in various solvents have been studied, providing essential data for its application in chemical industry processes and the development of separation and reaction processes (Li et al., 2019).

Mechanism of Action

While the specific mechanism of action for “N-(4-isopropylphenyl)benzenesulfonamide” is not mentioned, benzenesulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase IX, which is overexpressed in many solid tumors .

properties

IUPAC Name

N-(4-propan-2-ylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-12(2)13-8-10-14(11-9-13)16-19(17,18)15-6-4-3-5-7-15/h3-12,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWNVDFXVOPVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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